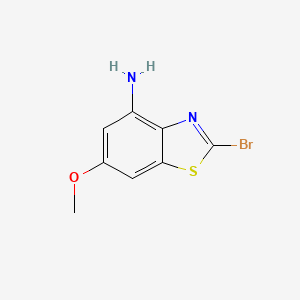

2-Bromo-6-methoxy-1,3-benzothiazol-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7BrN2OS |

|---|---|

Molecular Weight |

259.13 g/mol |

IUPAC Name |

2-bromo-6-methoxy-1,3-benzothiazol-4-amine |

InChI |

InChI=1S/C8H7BrN2OS/c1-12-4-2-5(10)7-6(3-4)13-8(9)11-7/h2-3H,10H2,1H3 |

InChI Key |

HASYJHCCHKJUAL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C2C(=C1)SC(=N2)Br)N |

Origin of Product |

United States |

Spectroscopic and Crystallographic Elucidation of 2 Bromo 6 Methoxy 1,3 Benzothiazol 4 Amine S Molecular Architecture

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shifts and Coupling Patterns

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, integrations, and coupling patterns in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be deduced.

For 2-Bromo-6-methoxy-1,3-benzothiazol-4-amine, the ¹H NMR spectrum is expected to reveal distinct signals corresponding to the aromatic protons, the amine protons, and the methoxy (B1213986) protons. The aromatic protons on the benzothiazole (B30560) ring system would likely appear as doublets or singlets in the downfield region (typically 6.0-8.0 ppm), with their specific chemical shifts and coupling constants being influenced by the positions of the bromine, methoxy, and amine substituents. The amine (-NH₂) protons would likely present as a broad singlet, the chemical shift of which can be solvent-dependent. The methoxy (-OCH₃) group's protons would be expected to show a sharp singlet in the upfield region (around 3.8-4.0 ppm).

The ¹³C NMR spectrum would provide complementary information, with distinct signals for each unique carbon atom in the molecule. The carbon atoms of the benzothiazole ring would resonate in the aromatic region (approximately 100-160 ppm). The carbon of the methoxy group would appear further upfield (around 55-60 ppm). The chemical shifts of the carbons directly attached to the bromine, nitrogen, and oxygen atoms would be significantly influenced by the electronegativity of these heteroatoms.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic-H | 6.0 - 8.0 | Doublet / Singlet |

| Amine-H (-NH₂) | Variable | Broad Singlet |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-Br | ~110 - 120 |

| Aromatic C-S | ~120 - 140 |

| Aromatic C=N | ~150 - 160 |

| Aromatic C-O | ~150 - 160 |

| Aromatic C-N | ~140 - 150 |

| Aromatic C-H | ~100 - 130 |

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopic Analysis of Functional Groups and Molecular Vibrations

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

The FTIR and Raman spectra of this compound would be expected to display several key absorption bands. The N-H stretching vibrations of the primary amine group would likely appear in the region of 3300-3500 cm⁻¹. The C-H stretching of the aromatic ring and the methoxy group would be observed around 2850-3100 cm⁻¹. The C=N stretching of the thiazole (B1198619) ring would be expected in the 1600-1650 cm⁻¹ region. Aromatic C=C stretching vibrations would typically appear between 1400 and 1600 cm⁻¹. The C-O stretching of the methoxy group would likely produce a strong band in the 1000-1300 cm⁻¹ range. The C-Br stretching vibration would be found in the lower frequency "fingerprint" region, typically below 700 cm⁻¹.

Table 3: Predicted FTIR/Raman Vibrational Frequencies for this compound

| Functional Group | Predicted Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 |

| Aromatic/Methoxy | C-H Stretch | 2850 - 3100 |

| Thiazole Ring | C=N Stretch | 1600 - 1650 |

| Aromatic Ring | C=C Stretch | 1400 - 1600 |

| Methoxy (-OCH₃) | C-O Stretch | 1000 - 1300 |

Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Electronic Absorption Spectroscopy, or UV-Visible (UV-Vis) spectroscopy, provides insights into the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals.

The UV-Vis spectrum of this compound would be characterized by absorption bands corresponding to π → π* and n → π* electronic transitions within the conjugated benzothiazole ring system. The presence of the electron-donating amine and methoxy groups, as well as the electron-withdrawing bromine atom, would be expected to influence the position and intensity of the absorption maxima (λ_max). The extended conjugation of the bicyclic system would likely result in absorption in the UV region, potentially extending into the visible range depending on the specific electronic effects of the substituents.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique for determining the precise molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.

For this compound (C₈H₇BrN₂OS), the mass spectrum would be expected to show a molecular ion peak [M]⁺. A characteristic feature would be the isotopic pattern of the molecular ion due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This would result in two peaks of similar intensity separated by two mass units ([M]⁺ and [M+2]⁺). The fragmentation pattern observed in the mass spectrum would provide further structural information, revealing stable fragments formed by the cleavage of bonds within the molecule.

Single Crystal X-ray Diffraction (SCXRD) for Definitive Three-Dimensional Structural Confirmation and Intermolecular Interactions

Single Crystal X-ray Diffraction (SCXRD) is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and conformation.

An SCXRD analysis of a suitable single crystal of this compound would unequivocally establish its molecular architecture. Furthermore, the crystallographic data would reveal details about the crystal packing and any intermolecular interactions, such as hydrogen bonding involving the amine group, which play a critical role in the supramolecular assembly and the physical properties of the compound in the solid state.

Computational Chemistry and Theoretical Investigations of 2 Bromo 6 Methoxy 1,3 Benzothiazol 4 Amine

Density Functional Theory (DFT) Studies for Geometric and Electronic Structure Characterization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For 2-Bromo-6-methoxy-1,3-benzothiazol-4-amine, DFT calculations are instrumental in optimizing the molecular geometry to its most stable energetic state and in exploring its electronic properties. scirp.orgnih.gov Theoretical studies on related benzothiazole (B30560) derivatives have successfully employed DFT methods, often using functionals like B3LYP with various basis sets, to analyze molecular structures and reactivity. scirp.orgscirp.org

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and kinetic stability. mdpi.comresearchgate.net The energy of the HOMO is related to its electron-donating ability, while the LUMO's energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a key parameter; a smaller gap suggests higher reactivity and lower stability. mdpi.comsciencepub.net

| Parameter | Description | Typical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

| Energy Gap (ΔE) | LUMO-HOMO Energy Difference | 3.5 to 4.5 |

Note: Values are representative examples based on DFT studies of various substituted benzothiazole derivatives and are for illustrative purposes only.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites. mdpi.comsemanticscholar.org The MEP surface displays regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. mdpi.comresearchgate.net

In studies of substituted benzothiazoles, the MEP maps typically show negative potential around the nitrogen atom of the thiazole (B1198619) ring and any oxygen atoms, indicating these are sites for electrophilic interaction. mdpi.comresearchgate.net Conversely, the amine protons and hydrogens on the aromatic ring often exhibit positive potential, marking them as sites for nucleophilic interaction. mdpi.comnih.gov For this compound, the MEP surface would be crucial in predicting how it interacts with biological receptors or other reactants.

From the HOMO and LUMO energies obtained via DFT, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. scirp.orgmdpi.com These descriptors, based on conceptual DFT, provide a quantitative measure of chemical behavior. nih.gov

Key global reactivity descriptors include:

Chemical Hardness (η): Measures resistance to change in electron distribution. It is calculated as (ELUMO - EHOMO) / 2. mdpi.com

Chemical Softness (S): The reciprocal of hardness (1/η), indicating how easily the electron cloud can be polarized. mdpi.com

Electronegativity (χ): Describes the ability of a molecule to attract electrons, calculated as -(EHOMO + ELUMO) / 2. scirp.org

Electrophilicity Index (ω): A measure of the energy lowering upon accepting maximal electron charge from the environment. mdpi.com

Studies on various benzothiazole derivatives have shown that substitutions can tune these reactivity parameters. For instance, electron-withdrawing groups can increase the electrophilicity index, while electron-donating groups may increase the molecule's softness. mdpi.comresearchgate.net

| Descriptor | Formula | Interpretation |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to deformation of electron cloud |

| Chemical Softness (S) | 1 / η | Ease of electron cloud polarization |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Electron-attracting power |

| Electrophilicity Index (ω) | χ² / (2η) | Propensity to accept electrons |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. biointerfaceresearch.com For a flexible molecule like this compound, MD simulations can explore its conformational landscape, identifying the most stable shapes (conformers) it can adopt. biointerfaceresearch.com

These simulations are particularly useful for understanding how the molecule behaves in a biological environment, such as in water or interacting with a protein. nih.gov By simulating the molecule's interactions with solvent molecules, MD can provide insights into its solubility and the stability of its different conformations in solution. In drug design, MD simulations are frequently used to analyze the stability of a ligand-protein complex, providing crucial information on binding affinity and interaction patterns. biointerfaceresearch.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netui.ac.id For a class of compounds like benzothiazole derivatives, a QSAR model can be developed to predict the activity of new, unsynthesized analogs. researchgate.netnih.gov

The process involves calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for a series of known benzothiazole analogs and their measured biological activities. ui.ac.idresearchgate.net A mathematical model is then built using techniques like Multiple Linear Regression (MLR) to correlate the descriptors with activity. ui.ac.id Such models have been successfully used to predict the antimalarial and antibacterial activities of benzothiazole derivatives, identifying key structural features responsible for their effects. researchgate.netui.ac.id For this compound, a QSAR model could predict its potential efficacy based on its calculated descriptors.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) through Quantum Chemical Calculations

Quantum chemical calculations, particularly DFT, are highly effective at predicting various spectroscopic properties. researchgate.net These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. mdpi.comresearchgate.net Theoretical calculations on related aminophenyl benzothiazoles have shown good agreement with experimental NMR data, helping to elucidate structural features like intramolecular hydrogen bonding. uq.edu.au

IR Spectroscopy: The vibrational frequencies corresponding to the infrared (IR) spectrum can be calculated from the optimized molecular geometry. mdpi.com These computed frequencies help in assigning the vibrational modes of the molecule, such as C-H, N-H, and C=N stretching and bending modes, which are characteristic of the benzothiazole scaffold. mdpi.comresearchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions, which correspond to the absorption peaks in a UV-Vis spectrum. mdpi.comresearchgate.net Calculations on benzothiazole derivatives can predict the maximum absorption wavelength (λmax) and explain the electronic transitions involved, such as π→π* transitions within the aromatic system. researchgate.netmdpi.com

| Spectroscopy Type | Computational Method | Predicted Parameters |

|---|---|---|

| NMR | DFT/GIAO | ¹H and ¹³C Chemical Shifts (ppm) |

| IR | DFT | Vibrational Frequencies (cm⁻¹) and Mode Assignments |

| UV-Vis | TD-DFT | Maximum Absorption Wavelength (λmax), Oscillator Strengths |

Investigation of Non-Linear Optical (NLO) Properties through Theoretical Methods

Currently, there is a lack of specific theoretical investigations into the non-linear optical (NLO) properties of this compound in publicly available research. Computational studies on similar benzothiazole derivatives often employ methods like Density Functional Theory (DFT) to calculate parameters such as dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). These calculations help in understanding the potential of a molecule for NLO applications, which are crucial for technologies like optical switching and frequency conversion. However, without dedicated computational analysis for this compound, specific values for these NLO parameters remain undetermined.

Interactive Data Table: Placeholder for Theoretical NLO Properties

| Parameter | Symbol | Calculated Value | Unit |

| Dipole Moment | μ | Data Not Available | Debye |

| Polarizability | α | Data Not Available | a.u. |

| First Hyperpolarizability | β | Data Not Available | a.u. |

Computational Analysis of Hydrogen Bonding Networks and Crystal Packing

A detailed computational analysis of the hydrogen bonding networks and crystal packing of this compound is not presently found in the scientific literature. Such studies are vital for understanding the supramolecular architecture of the compound in its solid state. Theoretical methods, often in conjunction with experimental X-ray diffraction data, can elucidate the nature and strength of intermolecular interactions, including hydrogen bonds. These interactions play a significant role in determining the physical properties of the crystal, such as melting point and solubility. For this compound, the amine (-NH2) and methoxy (B1213986) (-OCH3) groups, along with the nitrogen and sulfur atoms in the thiazole ring, could potentially participate in various hydrogen bonding motifs. However, without specific crystallographic or computational data, the precise arrangement of molecules in the crystal lattice and the parameters of the hydrogen bonds cannot be detailed.

Interactive Data Table: Placeholder for Hydrogen Bond Parameters

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |

| Data Not Available | ||||||

| Data Not Available |

Reactivity and Mechanistic Investigations of 2 Bromo 6 Methoxy 1,3 Benzothiazol 4 Amine

Study of the Reactivity of the Benzothiazole (B30560) Ring System with Diverse Reagents

The benzothiazole ring system is a privileged structure in medicinal chemistry and materials science, and its reactivity has been extensively studied. The presence of substituents significantly modulates its chemical behavior. For instance, the synthesis of 2-substituted benzothiazoles can be achieved through the intramolecular cyclization of phenylthioureas using reagents like N-bromosuccinimide (NBS). nih.gov The reaction's success is sensitive to solvent polarity and temperature, with more polar solvents and higher temperatures sometimes favoring competing bromination reactions. nih.gov The electronic nature of substituents on the phenylthiourea (B91264) starting material plays a crucial role; electron-donating groups facilitate the reaction, while strong electron-withdrawing groups can completely inhibit it. nih.gov

Alternative methods for synthesizing 2-substituted benzothiazoles include the condensation of 2-aminothiophenols with various reagents. One-pot syntheses using acid chlorides or anhydrides in the presence of a heterogeneous catalyst like KF·Al2O3 offer high yields under mild conditions. nih.gov Microwave-assisted condensation with fatty acids using P4S10 as a catalyst provides a rapid and solvent-free route. mdpi.com

The reactivity of the benzothiazole core is also demonstrated in its ability to undergo cyclization reactions. For example, 2-hydrazino-6-bromo-7-chlorobenzothiazole can be reacted with formic acid to synthesize 8-bromo-9-chloro-1,3-benzothiazolo-[5,1-b]-1,3,4-triazoles. researchgate.net

Table 1: Reactivity of Benzothiazole Ring System with Various Reagents

| Reagent/Condition | Product Type | Key Findings |

| N-bromosuccinimide (NBS)/Phenylthioureas | 2-Substituted Benzothiazoles | Reaction is influenced by solvent polarity and temperature. Electron-donating groups on the phenylthiourea are favorable. nih.gov |

| Acid Chlorides/Anhydrides with KF·Al2O3 | 2-Substituted Benzothiazoles | High yields are achieved under mild, one-pot conditions. nih.gov |

| Fatty Acids with P4S10 (Microwave) | 2-Substituted Benzothiazoles | This method is efficient, rapid, and solvent-free. mdpi.com |

| Formic Acid with 2-hydrazino-6-bromo-7-chlorobenzothiazole | Fused Triazole-Benzothiazoles | Leads to the formation of a new heterocyclic ring system. researchgate.net |

Mechanistic Pathways for Substitution Reactions at Bromine and Amine Sites

Substitution reactions are fundamental to modifying the structure of 2-Bromo-6-methoxy-1,3-benzothiazol-4-amine. The bromine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr). The generally accepted mechanism for SNAr involves a two-stage process with the formation of a Meisenheimer intermediate. nih.gov However, for some systems, a concerted nucleophilic aromatic substitution (cSNAr) mechanism has been proposed. nih.gov

The amine group can undergo various reactions. For instance, it can participate in condensation reactions. The synthesis of new "head-to-head" aniline-based bis-benzothiazole derivatives involves the cyclization of benzidine (B372746) with potassium thiocyanate (B1210189) in the presence of bromine. nih.gov

Influence of Methoxy (B1213986) and Amine Substituents on Electrophilic and Nucleophilic Aromatic Substitution Reactions

The methoxy (-OCH3) and amine (-NH2) groups are powerful directing groups in aromatic substitution reactions due to their ability to donate electrons by resonance.

Electrophilic Aromatic Substitution: Both the methoxy and amine groups are activating groups and ortho-, para-directors in electrophilic aromatic substitution. minia.edu.eg They increase the electron density of the benzene (B151609) ring, making it more susceptible to attack by electrophiles. minia.edu.egvaia.com The lone pair of electrons on the oxygen of the methoxy group and the nitrogen of the amine group can be delocalized into the aromatic ring, stabilizing the carbocation intermediate formed during the reaction. minia.edu.egvaia.com This enhanced reactivity facilitates reactions like nitration, sulfonation, and halogenation. vaia.com

Nucleophilic Aromatic Substitution: Conversely, the electron-donating nature of the methoxy and amine groups generally deactivates the aromatic ring towards nucleophilic aromatic substitution (SNAr). vaia.com SNAr reactions are favored on electron-poor aromatic rings. By increasing the electron density, these substituents make the ring less electrophilic and thus less reactive towards nucleophiles. vaia.com However, in some cases, intramolecular nucleophilic amination of methoxy arenes can occur, proceeding through an addition-elimination mechanism. ntu.edu.sg

Table 2: Influence of Methoxy and Amine Substituents

| Reaction Type | Influence of Methoxy Group | Influence of Amine Group |

| Electrophilic Aromatic Substitution | Activating, ortho-, para-directing. minia.edu.egvaia.com | Activating, ortho-, para-directing. minia.edu.eg |

| Nucleophilic Aromatic Substitution | Deactivating. vaia.com | Generally deactivating. |

Radical Reactions Involving Bromine-Substituted Benzothiazoles

Radical reactions offer alternative pathways for the synthesis and functionalization of benzothiazoles. The cyclization of thioformanilides to form 2-substituted benzothiazoles can be induced by radical initiators. mdpi.com For example, di(t-butyl)peroxide (DTBP) can initiate a cascade process involving the homolytic fission of DTBP to generate a t-butoxy radical, which then leads to the formation of the benzothiazole ring. nih.gov

Visible-light photoredox catalysis has also emerged as a powerful tool for radical cyclization of thioanilides to produce 2-substituted benzothiazoles. mdpi.comchemrxiv.org These methods are often environmentally friendly, proceeding under mild conditions without the need for harsh reagents. mdpi.com Halogenated thiobenzanilides, particularly brominated derivatives, can undergo photocatalyst- and transition-metal-free intramolecular cross-coupling to yield benzothiazoles in excellent yields. chemrxiv.org

Role of this compound as a Synthetic Intermediate

The presence of multiple reactive sites—the bromine atom, the amine group, and the activated aromatic ring—makes this compound a valuable intermediate in organic synthesis. The bromine at the 2-position can be readily displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups.

The amine group can be acylated, alkylated, or used as a handle for further derivatization. For instance, 2-acetylbenzothiazole (B155973) can be reacted with thiosemicarbazide (B42300) or bromine to form intermediates that lead to hybrid molecules. nih.gov The benzothiazole core itself can serve as a building block for more complex heterocyclic systems. For example, 8-bromo-9-substituted-1,3-benzothiazolo-[5,1-b]-1,3,4-triazoles have been synthesized from a bromo-substituted benzothiazole precursor. researchgate.net

Synthesis and Investigation of Derivatives and Analogues Based on 2 Bromo 6 Methoxy 1,3 Benzothiazol 4 Amine

Design and Synthesis of Schiff Bases and Imine Derivatives from the Amino Group.researchgate.netalayen.edu.iqnih.govnih.gov

The primary amino group at the C4 position of 2-Bromo-6-methoxy-1,3-benzothiazol-4-amine is a key site for chemical modification, particularly for the synthesis of Schiff bases (imines). This is typically achieved through the condensation reaction of the amine with various aldehydes and ketones. researchgate.net The reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to yield the corresponding imine.

The synthesis of Schiff bases from 2-aminobenzothiazole (B30445) derivatives is a well-established method for generating compounds with potential biological applications. researchgate.netalayen.edu.iq For instance, the reaction of various substituted anilines with potassium thiocyanate (B1210189) in the presence of bromine and glacial acetic acid can produce a series of 2-amino-substituted benzothiazoles. researchgate.net These can then be further reacted with aldehydes to form Schiff bases.

A general synthetic route to Schiff bases derived from aminobenzothiazoles involves the condensation of the amino group with an aldehyde. For example, the reaction of 4,6-difluoro-2-aminobenzothiazole with 4-chlorobenzaldehyde, 4-nitrobenzylidene, and 1H-indole-3-carbaldehyde yields the corresponding Schiff bases. researchgate.net This approach can be analogously applied to this compound to generate a library of derivatives.

The table below illustrates some examples of Schiff bases that could be synthesized from this compound and various aldehydes.

| Aldehyde Reactant | Resulting Schiff Base Product |

| Benzaldehyde | N-benzylidene-2-bromo-6-methoxy-1,3-benzothiazol-4-amine |

| 4-Chlorobenzaldehyde | N-(4-chlorobenzylidene)-2-bromo-6-methoxy-1,3-benzothiazol-4-amine |

| 4-Nitrobenzaldehyde | N-(4-nitrobenzylidene)-2-bromo-6-methoxy-1,3-benzothiazol-4-amine |

| Salicylaldehyde | 2-(((2-bromo-6-methoxy-1,3-benzothiazol-4-yl)imino)methyl)phenol |

N-Alkylation and N-Acylation Reactions of the Amine Functionality.nih.govnih.govresearchgate.net

Beyond imine formation, the amino group of this compound can undergo N-alkylation and N-acylation reactions to produce a diverse range of derivatives.

N-Alkylation involves the introduction of an alkyl group onto the nitrogen atom of the amine. This can be achieved by reacting the amine with an alkyl halide in the presence of a base. The base deprotonates the amine, increasing its nucleophilicity and facilitating the reaction with the alkyl halide.

N-Acylation is the process of introducing an acyl group (R-C=O) to the amine. This is typically carried out using acylating agents such as acyl chlorides or acid anhydrides. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the acylating agent, leading to the formation of an amide.

These reactions allow for the systematic modification of the amine functionality, enabling the exploration of structure-activity relationships. For example, the synthesis of a series of N-phenylpyridinium derivatives has been reported, highlighting the versatility of modifying amino groups in heterocyclic systems. researchgate.net

The following table provides examples of potential N-alkylation and N-acylation products starting from this compound.

| Reagent | Reaction Type | Product |

| Methyl iodide | N-Alkylation | 2-Bromo-N,N-dimethyl-6-methoxy-1,3-benzothiazol-4-amine |

| Benzyl bromide | N-Alkylation | N-benzyl-2-bromo-6-methoxy-1,3-benzothiazol-4-amine |

| Acetyl chloride | N-Acylation | N-(2-bromo-6-methoxy-1,3-benzothiazol-4-yl)acetamide |

| Benzoyl chloride | N-Acylation | N-(2-bromo-6-methoxy-1,3-benzothiazol-4-yl)benzamide |

Bioisosteric Modifications of the Benzothiazole (B30560) Skeleton for Structure-Activity Relationship (SAR) Studies

Bioisosteric modification is a key strategy in medicinal chemistry for optimizing lead compounds. This involves the replacement of a functional group with another group that has similar physical and chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile.

In the context of this compound, several bioisosteric modifications can be envisioned to probe the structure-activity relationship (SAR).

Replacement of the Methoxy (B1213986) Group: The methoxy group at the C6 position can be replaced with other electron-donating or electron-withdrawing groups to investigate the electronic effects on activity. Examples of bioisosteric replacements for a methoxy group include ethoxy, hydroxyl, or a small alkyl group.

Modification of the Bromo Group: The bromine atom at the C2 position is a key feature. It can be replaced with other halogens (e.g., chlorine, fluorine) or with other functional groups such as a cyano or a nitro group to explore the impact of size, electronegativity, and hydrogen bonding potential at this position.

Ring Isosteres: The benzothiazole ring itself can be replaced with other bicyclic heterocyclic systems that are known to be bioisosteres. Examples include benzimidazoles, indazoles, or benzoxazoles. For example, 6-bromo-1H-indazole bearing 1,2,3-triazole analogues have been synthesized and evaluated for their antimicrobial activity. researchgate.net

These modifications allow for a systematic exploration of the chemical space around the this compound scaffold, providing valuable insights into the structural requirements for biological activity.

Systematic Studies on the Impact of Substituent Position and Nature on Derivative Properties

The biological activity and physicochemical properties of benzothiazole derivatives are highly dependent on the nature and position of substituents on the aromatic ring. Systematic studies are therefore crucial for understanding these relationships and for the rational design of new and more potent analogues.

The influence of substituents on the photochromic properties of benzothiophene-based derivatives has been investigated, demonstrating that substitution on the benzothiophene (B83047) unit has a small influence on photosensitivity, while substitution on the reactive site of a thiazole (B1198619) group plays a major role in stabilizing the photoreactive conformer. researchgate.net

In the case of this compound, a systematic study would involve the synthesis of a series of derivatives where the substituents at the C2, C4, and C6 positions are varied. For example, a series of compounds could be synthesized where the methoxy group at C6 is replaced with other alkoxy groups of increasing chain length, or with electron-withdrawing groups like nitro or cyano. Similarly, the bromo group at C2 could be replaced with other halogens or pseudo-halogens.

The biological activity of these derivatives would then be evaluated to establish a clear structure-activity relationship. For instance, studies on 2-substituted 6-bromo-3-methylthiazolo[3,2-a]benzimidazoles have revealed that certain derivatives are potent immunosuppressors, while others are potent immunostimulators, highlighting the profound impact of substituents on biological activity. nih.gov

The following table outlines a hypothetical systematic study on the impact of substituents on the properties of this compound derivatives.

| Position | Substituent Variation | Investigated Property |

| C2 | F, Cl, I, CN, NO2 | Antimicrobial activity |

| C6 | OCH3, OC2H5, OH, CH3 | Anticancer activity |

| C4-amino | NH-acetyl, NH-benzoyl, N-methyl | Receptor binding affinity |

By systematically varying the substituents and evaluating the resulting changes in biological activity and physicochemical properties, a comprehensive understanding of the SAR for this class of compounds can be developed.

Exploration of Biological Activities and Molecular Interactions of 2 Bromo 6 Methoxy 1,3 Benzothiazol 4 Amine and Its Derivatives Academic Research Focus

Antimicrobial Activity Research

The benzothiazole (B30560) scaffold, a significant heterocyclic structure, has been the subject of extensive research due to its wide range of pharmacological activities. Derivatives of 2-aminobenzothiazole (B30445), in particular, have demonstrated considerable potential as antimicrobial agents, forming the basis for the development of new therapeutic compounds.

Recent studies have highlighted a new series of benzothiazole derivatives as potent dual inhibitors of bacterial DNA gyrase and topoisomerase IV. These compounds exhibit excellent, broad-spectrum antibacterial activity. diva-portal.org They have shown remarkable efficacy against Gram-positive pathogens, including multidrug-resistant (MDR) strains of Staphylococcus aureus (MRSA), Vancomycin-Intermediate S. aureus (VISA), Enterococcus faecalis, and Enterococcus faecium, with Minimum Inhibitory Concentrations (MICs) often below 0.25 μg/mL. diva-portal.org

Furthermore, these derivatives display potent activity against challenging Gram-negative bacteria. For instance, compounds with bridged morpholines have demonstrated MIC values in the range of 1–4 μg/mL against Acinetobacter baumannii and Klebsiella pneumoniae. diva-portal.org The broad-spectrum nature of these compounds underscores their potential as lead structures in the development of new antibiotics to combat antimicrobial resistance. diva-portal.orgnih.govnih.gov While some derivatives showed weak or no activity against certain Gram-negative strains, specific structural modifications, such as the inclusion of a chloromethyl pyrrole, maintained a balanced inhibition of both target enzymes and corresponding antibacterial efficacy. diva-portal.org

Table 1: Antibacterial Activity of Benzothiazole Derivatives Against Various Strains

Compound Type Bacterial Strain Strain Type MIC (μg/mL) Reference Benzothiazole Inhibitors Enterococcus faecalis Gram-Positive <0.25 [ diva-portal.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQESKIuYpV8d2-vbZRU0kN3lt900iVcr0gwsSyVT_Nm5jF_4r2cX_dmQqyaIwpTZavP3VO5ycFxv2a01Q8Of76RravY5CU_xBp7U7w0Rg7ubypK-ApFJiAUuoKnl49hSJ9xrlOiZIOfFyAOIoOU3bSWQE9QaxgXimsDtrP6z)] Benzothiazole Inhibitors Enterococcus faecium Gram-Positive <0.25 [ diva-portal.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQESKIuYpV8d2-vbZRU0kN3lt900iVcr0gwsSyVT_Nm5jF_4r2cX_dmQqyaIwpTZavP3VO5ycFxv2a01Q8Of76RravY5CU_xBp7U7w0Rg7ubypK-ApFJiAUuoKnl49hSJ9xrlOiZIOfFyAOIoOU3bSWQE9QaxgXimsDtrP6z)] Benzothiazole Inhibitors Staphylococcus aureus (MDR) Gram-Positive <0.03125 - 0.25 [ diva-portal.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQESKIuYpV8d2-vbZRU0kN3lt900iVcr0gwsSyVT_Nm5jF_4r2cX_dmQqyaIwpTZavP3VO5ycFxv2a01Q8Of76RravY5CU_xBp7U7w0Rg7ubypK-ApFJiAUuoKnl49hSJ9xrlOiZIOfFyAOIoOU3bSWQE9QaxgXimsDtrP6z)] Benzothiazole Inhibitors (7g, 7h) Acinetobacter baumannii Gram-Negative 1 - 4 [ diva-portal.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQESKIuYpV8d2-vbZRU0kN3lt900iVcr0gwsSyVT_Nm5jF_4r2cX_dmQqyaIwpTZavP3VO5ycFxv2a01Q8Of76RravY5CU_xBp7U7w0Rg7ubypK-ApFJiAUuoKnl49hSJ9xrlOiZIOfFyAOIoOU3bSWQE9QaxgXimsDtrP6z)] Benzothiazole Inhibitors (7g, 7h) Klebsiella pneumoniae Gram-Negative 1 - 4 [ diva-portal.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQESKIuYpV8d2-vbZRU0kN3lt900iVcr0gwsSyVT_Nm5jF_4r2cX_dmQqyaIwpTZavP3VO5ycFxv2a01Q8Of76RravY5CU_xBp7U7w0Rg7ubypK-ApFJiAUuoKnl49hSJ9xrlOiZIOfFyAOIoOU3bSWQE9QaxgXimsDtrP6z)] Benzothiazole Inhibitors Escherichia coli Gram-Negative 1 - 4 [ diva-portal.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQESKIuYpV8d2-vbZRU0kN3lt900iVcr0gwsSyVT_Nm5jF_4r2cX_dmQqyaIwpTZavP3VO5ycFxv2a01Q8Of76RravY5CU_xBp7U7w0Rg7ubypK-ApFJiAUuoKnl49hSJ9xrlOiZIOfFyAOIoOU3bSWQE9QaxgXimsDtrP6z)] Benzothiazole Inhibitors Pseudomonas aeruginosa Gram-Negative 1 - 4 [ diva-portal.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQESKIuYpV8d2-vbZRU0kN3lt900iVcr0gwsSyVT_Nm5jF_4r2cX_dmQqyaIwpTZavP3VO5ycFxv2a01Q8Of76RravY5CU_xBp7U7w0Rg7ubypK-ApFJiAUuoKnl49hSJ9xrlOiZIOfFyAOIoOU3bSWQE9QaxgXimsDtrP6z)] Cyanomethyl Pyrrole Benzothiazole (16c) Various Gram-Negative Inactive [ diva-portal.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQESKIuYpV8d2-vbZRU0kN3lt900iVcr0gwsSyVT_Nm5jF_4r2cX_dmQqyaIwpTZavP3VO5ycFxv2a01Q8Of76RravY5CU_xBp7U7w0Rg7ubypK-ApFJiAUuoKnl49hSJ9xrlOiZIOfFyAOIoOU3bSWQE9QaxgXimsDtrP6z)]

The therapeutic potential of benzothiazole derivatives extends to antifungal and anti-yeast applications. Research into novel halogenated methyl sulfones has spurred interest in related structures for their activity against pathogenic fungi. nih.gov Studies have evaluated the efficacy of these compounds against a variety of clinically relevant Candida species. nih.govnih.gov

For example, one study investigated a novel α-chloro β-keto-based sulfone, 2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone, and found it exhibited significant anti-Candida activity. nih.govnih.gov The compound demonstrated low Minimum Inhibitory Concentration (MIC) values, particularly against clinical strains of Candida albicans, with MICs ranging from 0.00195 to 0.0078 μg/mL. nih.govnih.gov At a concentration of 32 μg/mL, the compound showed fungicidal activity against several tested Candida strains. nih.govnih.gov This highlights the potential for developing new antifungal agents based on this chemical scaffold to address the challenge of fungal infections. mdpi.com

Table 2: Antifungal Activity of a Benzothiazole-Related Derivative

Compound Fungal Strain Activity Type Concentration (μg/mL) Reference 2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone Candida albicans (clinical strains) Fungistatic (MIC) 0.00195 - 0.0078 [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFSzmGMiVu74CkYDOzwrVRox-e0iAtN6lStEt9Wm2eSFVIUFCV1xemYZOo68GPTPKp53cpvUchKGbjeci1hgUHwBzlw3YeWzxIHaWrGQiaV2RFInqeKQX6bpf3U5Ld8BJbuqynEZg8REHmjcFc%3D)][ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEhQx9IimxR-CI3j_CfLTP6oMWUFYrSef3QCJ6UAKT8ifcn6Stth3zTY2_RLrhQKjydbT_gUobQkKD7VbHbAPal7JISgFmuMjY4-BY6d03IiFD0J-YvRFcwx6v-ntyNyhhgsv-m)] 2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone Various Candida strains (9 tested) Fungicidal (MFC) 32 [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFSzmGMiVu74CkYDOzwrVRox-e0iAtN6lStEt9Wm2eSFVIUFCV1xemYZOo68GPTPKp53cpvUchKGbjeci1hgUHwBzlw3YeWzxIHaWrGQiaV2RFInqeKQX6bpf3U5Ld8BJbuqynEZg8REHmjcFc%3D)][ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEhQx9IimxR-CI3j_CfLTP6oMWUFYrSef3QCJ6UAKT8ifcn6Stth3zTY2_RLrhQKjydbT_gUobQkKD7VbHbAPal7JISgFmuMjY4-BY6d03IiFD0J-YvRFcwx6v-ntyNyhhgsv-m)]

A key strategy in modern antibacterial drug discovery is the targeting of essential bacterial enzymes that are absent in humans. DNA gyrase and topoisomerase IV, which are type IIA topoisomerases crucial for maintaining DNA topology during replication and transcription, are validated targets for such interventions. nih.gov Benzothiazole-based compounds have emerged as promising inhibitors of these enzymes. nih.gov

A series of benzothiazole derivatives have been developed as potent, dual low-nanomolar inhibitors of both DNA gyrase (composed of GyrA and GyrB subunits) and topoisomerase IV (composed of ParC and ParE subunits). diva-portal.orgnih.gov The crystal structure of a lead compound in complex with Pseudomonas aeruginosa GyrB24 has elucidated its binding mode at the ATP-binding site, confirming the mechanism of action. diva-portal.org By effectively inhibiting these enzymes, the compounds disrupt essential bacterial processes, leading to broad-spectrum antibacterial activity. diva-portal.org This targeted approach is crucial for developing new agents against mycobacterial species and other resistant pathogens.

Beyond direct bactericidal or bacteriostatic action, another promising strategy to combat bacterial infections is the disruption of cell-to-cell communication, known as quorum sensing (QS), and the inhibition of biofilm formation. Biofilms are communities of bacteria encased in a self-produced matrix, which confers increased resistance to antibiotics and host immune responses. QS systems regulate the expression of virulence factors and are critical for biofilm development.

Research has shown that benzothiazole derivatives can interfere with these processes. A series of 1,2,3,5-tetrazine derivatives linked to a benzothiazole moiety were evaluated for their anti-biofilm and anti-quorum sensing activities. nih.gov These compounds were found to prevent biofilm formation in both Gram-positive (Enterococcus faecium, Staphylococcus epidermidis) and Gram-negative (Klebsiella aerogenes, Acinetobacter baumannii) bacteria, with inhibition percentages exceeding 50%. nih.gov Furthermore, these compounds demonstrated anti-quorum sensing activity by inhibiting violacein production in a reporter strain, indicating their potential to attenuate bacterial virulence without necessarily killing the bacteria, which may reduce the selective pressure for resistance development. nih.govnih.gov

Table 3: Anti-Biofilm Activity of Tetrazine-Benzothiazole Derivatives

Compound Bacterial Strain Biofilm Inhibition (%) Reference Compound 4a K. aerogenes, A. baumannii, E. faecium, S. epidermidis 52 - 86.5 [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHae8sRxXRLg12bYZa4UbDBkRCByIzB29XZhDYQqsSwwCoqCk5cwS5LwSht4fpUb03p-zKMkQqoweMsvmMzYusFH0d-WxJnvpKr7zt2PPr7ie94l4JXc9rt1gZzOecl8kkvphpfWodNYYAUn0W_)] Compound 4b K. aerogenes, A. baumannii, E. faecium, S. epidermidis 57.7 - 79.4 [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHae8sRxXRLg12bYZa4UbDBkRCByIzB29XZhDYQqsSwwCoqCk5cwS5LwSht4fpUb03p-zKMkQqoweMsvmMzYusFH0d-WxJnvpKr7zt2PPr7ie94l4JXc9rt1gZzOecl8kkvphpfWodNYYAUn0W_)] Compound 4c K. aerogenes, A. baumannii, E. faecium, S. epidermidis 59.9 - 80.3 [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHae8sRxXRLg12bYZa4UbDBkRCByIzB29XZhDYQqsSwwCoqCk5cwS5LwSht4fpUb03p-zKMkQqoweMsvmMzYusFH0d-WxJnvpKr7zt2PPr7ie94l4JXc9rt1gZzOecl8kkvphpfWodNYYAUn0W_)]

Antiviral Research (if applicable from general benzothiazole literature)

The benzothiazole scaffold is a privileged structure not only in antimicrobial research but also in the development of antiviral agents. mdpi.com Derivatives have been synthesized and evaluated against a range of DNA and RNA viruses. nih.govacs.org

Studies have identified benzothiazole derivatives with activity against Human Immunodeficiency Virus (HIV), with some compounds presumed to act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). mdpi.com Other research has demonstrated the efficacy of certain benzothiazoles against Herpes Simplex Virus type 1 (HSV-1). mdpi.com A broad-spectrum approach has led to the discovery of benzo-heterocyclic amine derivatives active against multiple viruses, including influenza A, Hepatitis C virus (HCV), Coxsackie B3 virus (Cox B3), and Hepatitis B virus (HBV) at low micromolar concentrations. nih.gov Structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing substituents on associated aromatic rings can enhance antiviral activity against RNA viruses. nih.gov

Anticancer Research and Cytotoxic Mechanism Exploration

The versatility of the benzothiazole core extends to oncology, where numerous derivatives have been investigated for their anticancer properties. nih.govnih.gov These compounds have demonstrated cytotoxic activity against a wide array of human cancer cell lines. nih.gov

For example, a set of 2-aminobenzothiazoles containing a 1,3,4-oxadiazole moiety was tested against C6 rat glioma and A549 human lung adenocarcinoma cells, with the most active compound showing an IC₅₀ value of 4.63 ± 0.85 μM against the glioma cell line. nih.gov In this case, a 6-methoxy group on the benzothiazole nucleus was found to be important for potency. nih.gov Other derivatives incorporating piperazine moieties have shown good potential against colorectal (HCT-116), breast (MCF-7), and hepatocellular (HUH-7) cancer cell lines, with GI₅₀ values in the low micromolar range. nih.gov The mechanism for some of these compounds involves inducing apoptosis and causing cell cycle arrest at the subG1 phase. nih.gov Further research has identified pyrimidine-based carbonitrile benzothiazole derivatives with potent activity against a panel of six cancer cell lines, including those from the larynx, breast, cervix, pancreas, colon, and lung. nih.gov

Table 4: Cytotoxic Activity of Benzothiazole Derivatives Against Cancer Cell Lines

Compound Derivative Type Cancer Cell Line Cancer Type Activity (IC₅₀/GI₅₀ in μM) Reference 1,3,4-Oxadiazole Benzothiazole (24) C6 Rat Glioma 4.63 ± 0.85 [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHbE9paNN9R18r2uqTN2jUgghex4Isv5ArmrrYus3MkMZ4-5rlrtewm1NP_bAb8aXWdXzvm2PzBzqRugfpEEdAzAO2mL60GQxxHHNGT7Qyz1GYIE2U7C73pcy949LqOGcnmKvTIk4xNrFQ3b7m8)] 1,3,4-Oxadiazole Benzothiazole (24) A549 Human Lung Adenocarcinoma 39.33 ± 4.04 [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHbE9paNN9R18r2uqTN2jUgghex4Isv5ArmrrYus3MkMZ4-5rlrtewm1NP_bAb8aXWdXzvm2PzBzqRugfpEEdAzAO2mL60GQxxHHNGT7Qyz1GYIE2U7C73pcy949LqOGcnmKvTIk4xNrFQ3b7m8)] Piperazine Benzothiazole (18) HCT-116 Colorectal 7.9 [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHbbJy0hgbmf0PJLYIln8E_f7vjNk2m74azwXeCcan8GjRyBLXxqWYIbwBd7uV9sxBC7YUvOrbV4w-vLyCkSw298f2OaKK3cdIisFB02gg3UiS24BKRxsx7axKNEvMN6wXtZM0aGiA-47otTbU%3D)] Piperazine Benzothiazole (18) MCF-7 Breast 9.2 [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHbbJy0hgbmf0PJLYIln8E_f7vjNk2m74azwXeCcan8GjRyBLXxqWYIbwBd7uV9sxBC7YUvOrbV4w-vLyCkSw298f2OaKK3cdIisFB02gg3UiS24BKRxsx7axKNEvMN6wXtZM0aGiA-47otTbU%3D)] Piperazine Benzothiazole (18) HUH-7 Hepatocellular 3.1 [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHbbJy0hgbmf0PJLYIln8E_f7vjNk2m74azwXeCcan8GjRyBLXxqWYIbwBd7uV9sxBC7YUvOrbV4w-vLyCkSw298f2OaKK3cdIisFB02gg3UiS24BKRxsx7axKNEvMN6wXtZM0aGiA-47otTbU%3D)] 4-Phenoxyquinoline Benzothiazole (25) MKN-45 Gastric 0.06 ± 0.01 [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHbE9paNN9R18r2uqTN2jUgghex4Isv5ArmrrYus3MkMZ4-5rlrtewm1NP_bAb8aXWdXzvm2PzBzqRugfpEEdAzAO2mL60GQxxHHNGT7Qyz1GYIE2U7C73pcy949LqOGcnmKvTIk4xNrFQ3b7m8)] 4-Phenoxyquinoline Benzothiazole (25) H460 Lung 0.01 ± 0.003 [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHbE9paNN9R18r2uqTN2jUgghex4Isv5ArmrrYus3MkMZ4-5rlrtewm1NP_bAb8aXWdXzvm2PzBzqRugfpEEdAzAO2mL60GQxxHHNGT7Qyz1GYIE2U7C73pcy949LqOGcnmKvTIk4xNrFQ3b7m8)] 4-Phenoxyquinoline Benzothiazole (25) HT-29 Colon 0.18 ± 0.02 [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHbE9paNN9R18r2uqTN2jUgghex4Isv5ArmrrYus3MkMZ4-5rlrtewm1NP_bAb8aXWdXzvm2PzBzqRugfpEEdAzAO2mL60GQxxHHNGT7Qyz1GYIE2U7C73pcy949LqOGcnmKvTIk4xNrFQ3b7m8)]

In Vitro Cytotoxicity Profiling Against Various Cancer Cell Lines

Derivatives of benzothiazole have been extensively evaluated for their cytotoxic effects against a variety of human cancer cell lines. Research has shown that substitutions on the benzothiazole ring system can significantly influence this activity.

For instance, a series of 1,3,4-oxadiazole derivatives incorporating a 2-hydroxy benzothiazole moiety were synthesized and tested against the MCF-7 breast cancer cell line. One of the most potent compounds in this series was 2-(5-((benzo[d]thiazol-2-yloxy)-methyl)-1,3,4-oxadiazol-2-yl)phenol, which exhibited an IC50 value of 1.8 ± 0.02 µM/mL, comparable to the standard drug Doxorubicin (IC50 1.2 ± 0.005 µM/mL) ekb.eg. The study noted that aromatic ring activating groups, such as methyl and hydroxyl, tended to enhance the cytotoxic effect, while deactivating groups like a nitro group resulted in moderate cytotoxicity ekb.eg.

In another study, N-Mannich bases of 5-amino-4-[2-(6-bromo-1,3-benzothiazol-2-yl) hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one were synthesized and evaluated for their in-vitro cytotoxic activity against the mouse embryonic fibroblasts cell line (NIH 3T3) using an MTT assay ijrpc.com.

The following table summarizes the cytotoxic activity of selected benzothiazole derivatives against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

| 2-(5-((benzo[d]thiazol-2-yloxy)-methyl)-1,3,4-oxadiazol-2-yl)phenol | MCF-7 | 1.8 ± 0.02 |

| Doxorubicin (Standard) | MCF-7 | 1.2 ± 0.005 |

| 6-hydroxy-2-(3',5'-dihydroxyphenyl)benzo[d]thiazole | - | 25 nM (NQO2 Inhibition) |

| 6-methoxy-2-(3',4',5'-trimethoxyphenyl)benzo[d]thiazole | - | 51 nM (NQO2 Inhibition) |

| 6-acetamido-2-(3',4',5'-trimethoxyphenyl)benzo[d]thiazole | - | 31 nM (NQO2 Inhibition) |

| 3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzensulfonate (BM3) | - | 39 nM (Topo IIα) |

Elucidation of Proposed Molecular Targets and Pathways Leading to Cytotoxicity

The cytotoxic effects of benzothiazole derivatives are believed to be mediated through various molecular mechanisms, including enzyme inhibition and interaction with DNA. One of the key targets identified for this class of compounds is DNA topoisomerase IIα, an essential enzyme in cell proliferation researchgate.net. Inhibition of this enzyme can lead to disruptions in DNA replication and repair, ultimately triggering apoptosis.

Another identified target is the oxidoreductase NQO2. A study on benzothiazole inhibitors of NQO2 revealed several potent compounds, with the most active being 6-hydroxy-2-(3',5'-dihydroxyphenyl)benzo[d]thiazole, which exhibited an IC50 of 25 nM mdpi.com. The inhibition of NQO2 by these compounds may enhance the efficacy of cancer therapies or reduce oxidative damage mdpi.com.

DNA Interaction Studies: Binding Modes and Cleavage Mechanisms

The interaction of benzothiazole derivatives with DNA is a critical area of investigation for understanding their anticancer properties.

Spectroscopic and Electrophoretic Investigations of DNA Binding

Studies on benzothiazole derivatives have employed various techniques to investigate their binding to DNA. For example, a study on metal complexes of a Schiff base derived from 2-((6-Methoxybenzo[d]thiazol-2-ylimino)methyl)-6-ethoxyphenol utilized absorption titrations, fluorescence quenching, and viscosity measurements to study their interaction with calf thymus DNA (CT-DNA) semanticscholar.org. The experimental data from this study suggested that the complexes bind to CT-DNA primarily through an intercalative mode semanticscholar.org.

In contrast, mechanistic studies of 3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzensulfonate (BM3), a potent human topoisomerase IIα inhibitor, suggested that it is not a DNA intercalator but rather a DNA minor groove-binding agent researchgate.net. This compound was found to initially bind to the DNA topoisomerase IIα enzyme and subsequently to the DNA researchgate.net.

Analysis of DNA Cleavage Activity and Its Specificity

The ability of benzothiazole derivatives to induce DNA cleavage is another important aspect of their cytotoxic mechanism. The photocleavage of plasmid pBR322 DNA was investigated in the presence of metal complexes of a Schiff base derived from a 6-methoxy benzothiazole semanticscholar.org. The study found that upon irradiation, the complexes could convert the supercoiled form of the plasmid DNA to the circular nicked form semanticscholar.org.

Enzyme Inhibition and Receptor Binding Investigations

Benzothiazole derivatives have been identified as inhibitors of several key enzymes. As previously mentioned, they have shown potent inhibitory activity against human DNA topoisomerase IIα and the oxidoreductase NQO2 researchgate.netmdpi.com.

Specifically, 3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzensulfonate (BM3) was found to be a highly effective inhibitor of human topoisomerase IIα with an IC50 value of 39 nM researchgate.net. In the case of NQO2, several 6-substituted-2-arylbenzothiazoles were identified as potent inhibitors. For example, 6-methoxy-2-(3',4',5'-trimethoxyphenyl)benzo[d]thiazole and 6-acetamido-2-(3',4',5'-trimethoxyphenyl)benzo[d]thiazole had IC50 values of 51 nM and 31 nM, respectively mdpi.com.

Assessment of Antimutagenic Effects in Model Systems

Currently, there is a lack of available scientific literature specifically investigating the antimutagenic effects of 2-Bromo-6-methoxy-1,3-benzothiazol-4-amine or its closely related derivatives in model systems. This represents a gap in the current understanding of the full biological profile of this class of compounds and an area for future research.

Development of Pharmacophore Models and Ligand-Protein Docking Studies

The exploration of the biological potential of this compound and its derivatives heavily relies on computational techniques such as pharmacophore modeling and ligand-protein docking. These methods provide critical insights into the molecular interactions between these compounds and their biological targets, guiding the design of more potent and selective molecules.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For the benzothiazole scaffold, common pharmacophoric features include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. These features are crucial for the molecule's ability to bind to the active site of a target protein. For instance, in the context of antimicrobial drug design, the benzothiazole core often serves as a key hydrophobic and aromatic feature that can engage in π-π stacking interactions with aromatic residues in the target enzyme.

Ligand-protein docking studies are computational simulations that predict the preferred orientation of a ligand (in this case, a derivative of this compound) when bound to a specific protein target. These studies are instrumental in understanding the binding mode and affinity of a compound. The benzothiazole ring system, with its fused aromatic and heterocyclic nature, provides a rigid scaffold that can be strategically functionalized to optimize interactions with various protein targets.

Antimicrobial Targets

Research into benzothiazole derivatives has identified several key microbial enzymes as potential targets. One such target is Dihydropteroate Synthase (DHPS), an essential enzyme in the folate biosynthesis pathway of bacteria. Molecular docking studies have shown that benzothiazole derivatives can effectively bind to the active site of DHPS. For example, certain sulfonamide-containing benzothiazole compounds have been docked into the PABA (para-aminobenzoic acid) binding pocket of DHPS, where they form key interactions, such as arene-H interactions with residues like Lys220 nih.govnih.govresearchgate.net. The 6-methoxy group of the parent compound could potentially form hydrogen bonds with amino acid residues in the active site, while the 4-amine group can act as a hydrogen bond donor, mimicking the interactions of the natural substrate.

Another significant target for antimicrobial benzothiazoles is dihydroorotase, an enzyme involved in pyrimidine biosynthesis mdpi.comnih.gov. Docking studies have revealed that benzothiazole derivatives can lodge into the active site of E. coli dihydroorotase, forming hydrogen bonds with key residues like LEU222 or ASN44 mdpi.comnih.gov. The bulky nature of the benzothiazole ring, combined with substituents, can lead to strong hydrophobic interactions at the entrance of the active site, thereby inhibiting substrate access mdpi.com.

The table below summarizes representative docking scores of some benzothiazole derivatives against E. coli dihydroorotase.

| Compound | Docking Score (kcal/mol) | Interacting Residues |

| Derivative 3 | -5.02 | ASN44 |

| Derivative 4 | -4.57 | LEU222 |

| Derivative 10 | -4.87 | Not Specified |

| HDDP (co-crystallized ligand) | -7.37 | Not Specified |

This data is illustrative and based on studies of various benzothiazole derivatives, not specifically this compound. mdpi.com

Anticancer Targets

In the realm of oncology, benzothiazole derivatives have been investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. One such target is the p56lck tyrosine kinase, which plays a significant role in T-cell activation biointerfaceresearch.com. Docking studies on benzothiazole-thiazole hybrids have been performed using the crystal structure of LCK (PDB ID: 1QPC) to understand the structural requirements for inhibition biointerfaceresearch.com. These studies often utilize software like GLIDE to predict binding modes within the ATP-binding site of the kinase biointerfaceresearch.com. The benzothiazole core can act as a scaffold to which various functional groups are attached to optimize interactions with the hinge region, allosteric sites, and the activation loop of the kinase biointerfaceresearch.com.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is another important target in cancer therapy, as it is a key mediator of angiogenesis. Pharmacophore models for VEGFR-2 inhibitors often include a heteroaromatic ring system that occupies the ATP-binding domain, a central hydrophobic spacer, and a linker with hydrogen bond donor and acceptor capabilities to interact with crucial residues like Glu883 and Asp1044 in the DFG (Asp-Phe-Gly) motif researchgate.net. The this compound structure possesses features that could align with such a pharmacophore. The benzothiazole core can serve as the heteroaromatic system, and the amine and methoxy (B1213986) groups can act as hydrogen bond donors and acceptors.

The following table presents docking results for representative benzothiazole derivatives against cancer-related protein targets.

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interactions |

| Benzothiazole Derivative L | DNA (1BNA) | -7.239 | Not Specified |

| Benzothiazole Aniline (B41778) (BTA) | DNA (1BNA) | -6.618 | Not Specified |

| Benzothiazole-Thiazole Hybrid 1 | p56lck | Not Specified | Hinge region, Allosteric site, Activation loop |

This data is compiled from various studies on benzothiazole derivatives and is intended for illustrative purposes. biointerfaceresearch.comnih.gov

The development of pharmacophore models and the application of ligand-protein docking are indispensable tools in the rational design of novel derivatives of this compound. These computational approaches not only help in elucidating the mechanism of action at a molecular level but also pave the way for the synthesis of new compounds with enhanced biological activities.

Emerging Applications of 2 Bromo 6 Methoxy 1,3 Benzothiazol 4 Amine in Chemical and Material Sciences

Development of Chemosensors and Fluorescent Probes

The inherent fluorescence of the benzothiazole (B30560) core, combined with the electronic effects of its substituents, makes 2-Bromo-6-methoxy-1,3-benzothiazol-4-amine and its derivatives promising candidates for the development of chemosensors and fluorescent probes. mdpi.com These molecules can be designed to exhibit changes in their optical properties, such as fluorescence intensity or color, upon interaction with specific analytes.

Design and Application as Anion Sensing Agents

Derivatives of 2-aminobenzothiazoles are being investigated for their ability to act as anion sensors. The amine group can participate in hydrogen bonding interactions with various anions. The binding of an anion can modulate the electronic properties of the benzothiazole ring system, leading to a detectable change in its fluorescence or absorption spectrum. For instance, the introduction of specific receptor moieties onto the benzothiazole scaffold can enhance selectivity for particular anions. Research in this area is focused on designing molecules that can selectively detect environmentally and biologically important anions.

Exploration as Metal Ion Detectors (e.g., Mercury)

The development of fluorescent chemosensors for the detection of heavy metal ions is a significant area of research due to the toxicity of these species. Benzothiazole derivatives have shown potential in this field. While direct studies on this compound for mercury detection are not extensively documented, related benzothiadiazole (BTD) structures have been successfully employed as fluorogenic chemodosimeters for Hg2+ detection. mdpi.com These sensors often operate via a donor-acceptor (D-A) architecture, where the BTD core acts as the fluorophore and a recognition unit selectively binds to the metal ion, triggering a fluorescence response. mdpi.com

Utilization as Molecular Probes for Biomolecule Visualization (e.g., Tau Protein)

The unique photophysical properties of benzothiazole derivatives make them attractive for bio-imaging applications. Specifically, their ability to intercalate into or bind with specific biomolecules has led to their exploration as probes for visualizing biological structures. For example, certain benzothiazole-based compounds have been developed as imaging agents for amyloid-β plaques and tau aggregates, which are hallmarks of Alzheimer's disease. The planar nature of the benzothiazole system allows it to interact with the cross-β sheet structures of these protein aggregates. While research on this compound for this specific application is still emerging, the foundational chemistry of benzothiazoles in this area is well-established.

Applications in Agrochemical Research and Crop Protection

Benzothiazole derivatives have a history of use in agrochemical research. Certain compounds containing the 2-aminobenzothiazole (B30445) scaffold have been investigated for their potential as herbicides and fungicides. The specific substitution pattern of this compound could influence its biological activity, making it a candidate for screening in the development of new crop protection agents. Research in this area would involve synthesizing analogs and evaluating their efficacy against various pests and pathogens.

Investigation as Ligands in Catalysis and Coordination Chemistry

The nitrogen and sulfur atoms within the benzothiazole ring, as well as the exocyclic amine group, provide potential coordination sites for metal ions. This makes this compound an interesting ligand for the synthesis of coordination complexes. These complexes could exhibit catalytic activity in a range of organic transformations. The electronic properties of the ligand, influenced by the bromo and methoxy (B1213986) substituents, can be tuned to modulate the reactivity of the metal center. Research in this area focuses on synthesizing and characterizing new metal complexes and evaluating their catalytic performance.

Potential in Functional Materials for Electronic and Optoelectronic Devices

The conjugated π-system of the benzothiazole core imparts semiconducting properties, making these compounds suitable for applications in organic electronics. Benzothiadiazoles (BTDs), which share a similar heterocyclic core, are widely used in the construction of organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors (OFETs). mdpi.com The introduction of a bromine atom in this compound provides a handle for further chemical modification through cross-coupling reactions, allowing for the synthesis of more extended conjugated systems with tailored electronic and optical properties. This makes the compound a valuable building block for the creation of new functional materials for electronic and optoelectronic devices.

Future Research Directions and Translational Perspectives for 2 Bromo 6 Methoxy 1,3 Benzothiazol 4 Amine

Rational Design of Next-Generation Benzothiazole (B30560) Scaffolds with Enhanced Selectivity and Potency

The future development of 2-Bromo-6-methoxy-1,3-benzothiazol-4-amine as a therapeutic lead hinges on the rational design of new analogs with superior potency and target selectivity. Structure-activity relationship (SAR) studies are fundamental to this effort, providing insights into how specific structural modifications influence biological activity. scilit.com For the parent compound, systematic modifications at its key positions can be explored.

Key areas for modification include:

The 2-Bromo Position: The bromine atom can be substituted with other halogens (F, Cl, I) to modulate lipophilicity and electronic properties, which can significantly impact target binding and pharmacokinetic profiles. researchgate.net Alternatively, replacing the bromine with various aryl, alkyl, or heterocyclic moieties could explore new binding interactions within a target's active site.

The 6-Methoxy Position: The methoxy (B1213986) group is a known modulator of activity in many benzothiazole derivatives. jchemrev.com Future designs could involve replacing it with longer alkyl chains, cyclic ethers, or other hydrogen-bond acceptors/donors to optimize interactions with biological targets.

The 4-Amine Position: The primary amine group is a versatile handle for derivatization. It can be acylated, alkylated, or incorporated into larger functional groups or heterocyclic rings. nih.gov These modifications can alter the compound's solubility, cell permeability, and binding affinity.

The goal of these modifications is to create a library of second-generation compounds. This library can then be screened to identify derivatives with enhanced selectivity for specific enzyme isoforms or receptor subtypes, thereby minimizing off-target effects and improving the therapeutic window. jchemrev.com

Table 1: Proposed Modifications for Rational Drug Design

| Position on Benzothiazole Ring | Current Substituent | Proposed Modifications | Rationale |

|---|---|---|---|

| 2 | -Br (Bromo) | -F, -Cl, -I, -CN, -Aryl, -Heterocycle | Modulate electronics, lipophilicity, and explore new binding pockets. |

| 6 | -OCH3 (Methoxy) | -OC2H5, -OH, -CF3, -SCH3 | Alter electron-donating properties and hydrogen bonding capacity. jchemrev.com |

| 4 | -NH2 (Amine) | -NHCOR, -NHSO2R, -N-Heterocycles | Improve solubility, metabolic stability, and introduce new interaction points. nih.gov |

Integration of Advanced Computational and Experimental Approaches for Comprehensive Characterization

A synergistic approach combining computational modeling and experimental validation is crucial for accelerating the drug discovery process. scilit.com For this compound and its future analogs, this integration will be key to understanding their physicochemical properties and mechanism of action.

Computational Approaches:

Molecular Docking: This technique can predict the binding orientation and affinity of the benzothiazole derivatives within the active sites of known and novel biological targets. This allows for the pre-screening of virtual compound libraries to prioritize synthesis.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can build mathematical models that correlate the structural features of the benzothiazole analogs with their biological activities. scilit.com These models help in predicting the potency of newly designed compounds.

ADMET Prediction: In silico tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed molecules, helping to identify candidates with favorable drug-like properties early in the development process.

Experimental Techniques:

X-ray Crystallography: Obtaining crystal structures of the compound, or its co-crystals with target proteins, provides definitive evidence of its three-dimensional structure and binding mode. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for confirming the chemical structure of synthesized analogs and can also be used to study drug-target interactions in solution.

Mass Spectrometry (MS): High-resolution mass spectrometry is critical for molecular weight determination and structural elucidation.

By combining these methods, researchers can create a detailed profile for each new derivative, enabling a more informed and efficient design-synthesis-test-analyze cycle.

Identification of Novel Biological Targets and Therapeutic Avenues

The benzothiazole scaffold is known to interact with a diverse range of biological targets, suggesting that this compound could have multiple therapeutic applications. jchemrev.commdpi.com While many benzothiazoles are explored for their anticancer properties through mechanisms like kinase or topoisomerase inhibition, future research should broaden the scope of investigation. researchgate.netnih.gov

Potential therapeutic areas and targets to explore include:

Oncology: Beyond established targets, screening against novel cancer-related proteins such as those in the PARP family or epigenetic modulators could reveal new mechanisms of anticancer action. acs.org

Infectious Diseases: The compound and its derivatives should be tested against a panel of pathogenic bacteria and fungi, particularly drug-resistant strains. Dihydroorotase and topoisomerases are potential microbial targets. dntb.gov.ua

Neurodegenerative Diseases: Some benzothiazoles, like Riluzole, have neuroprotective effects. researchgate.netnih.gov Investigating the potential of this compound to modulate pathways involved in diseases like Alzheimer's or Parkinson's is a promising avenue.

Inflammatory Disorders: Given that many heterocyclic compounds exhibit anti-inflammatory properties, screening against enzymes like cyclooxygenases (COX) or cytokine production pathways could uncover applications in treating chronic inflammation. jchemrev.com

A broad-based screening approach, such as phenotypic screening or target-based assays against a diverse panel of proteins, will be instrumental in uncovering novel therapeutic uses for this scaffold.

Exploration of Synergistic Effects with Existing Chemical Agents

Combination therapy is a cornerstone of modern medicine, particularly in cancer treatment and infectious diseases, as it can enhance efficacy and overcome drug resistance. Future studies should investigate the potential of this compound to act synergistically with established therapeutic agents.

For instance, in oncology, combining this novel benzothiazole with standard chemotherapeutic drugs like gemcitabine (B846) or cisplatin (B142131) could lead to enhanced cancer cell killing at lower doses, potentially reducing toxicity. nih.govnih.gov In microbiology, combining it with conventional antibiotics or antifungals could restore the efficacy of these drugs against resistant pathogens or create a more potent antimicrobial effect. dntb.gov.ua Checkerboard assays and time-kill curve studies are standard in vitro methods to quantify these synergistic interactions. dntb.gov.ua Identifying such synergies could fast-track the translational potential of the compound by improving existing treatment regimens. researchgate.net

Methodological Innovations in Synthesis and Derivatization for Sustainability

The advancement of green chemistry principles offers an opportunity to develop more sustainable and efficient methods for synthesizing this compound and its derivatives. mdpi.com Traditional synthetic routes can be resource-intensive and generate significant waste.

Future research should focus on:

Microwave-Assisted Synthesis: This technology can dramatically reduce reaction times from hours to minutes and often improves product yields compared to conventional heating. mdpi.comresearchgate.net

Solvent-Free Reactions: Performing reactions in a solid phase or using solvent-free conditions minimizes the use of volatile and often toxic organic solvents, aligning with green chemistry goals. mdpi.com

Novel Catalysts: The use of reusable, heterogeneous catalysts or biocatalysts like laccases can make the synthesis more environmentally friendly and cost-effective. mdpi.com

One-Pot Procedures: Designing synthetic sequences where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates can improve efficiency and reduce waste. nih.gov

Adopting these modern synthetic methodologies will not only be environmentally responsible but also facilitate the rapid and cost-effective production of a diverse library of analogs for biological screening.

Contribution to Fundamental Understanding of Structure-Function Relationships in Heterocyclic Chemistry

Beyond its potential as a therapeutic agent, the systematic study of this compound and its analogs can provide valuable insights into the fundamental principles of heterocyclic chemistry. The benzothiazole ring is a privileged scaffold, and understanding how substituents at different positions influence its electronic properties, reactivity, and biological interactions is of great academic interest. nih.govresearchgate.net

By systematically synthesizing derivatives and correlating their detailed structural data (from X-ray and NMR) with their physicochemical properties and biological activities, a comprehensive SAR database can be constructed. scilit.com This will not only guide the optimization of this specific compound series but also contribute to broader predictive models for the entire benzothiazole class. Such fundamental knowledge is invaluable for the future design of novel heterocyclic compounds for a wide range of applications, from medicine to materials science. mdpi.com

Q & A

Q. Key Optimization Strategies :

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .

- Catalysts : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling reactions, reducing side products .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) for high purity (>95%) .

How can structural contradictions in crystallographic data for this compound be resolved?

Advanced Research Focus : Structural validation.

Methodological Answer :

X-ray crystallography is the gold standard for resolving structural ambiguities. For this compound:

Data Collection : Use a high-resolution diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) .

Refinement : Employ SHELXL for small-molecule refinement. Key parameters:

- R-factors : Aim for R₁ < 5% and wR₂ < 10% .

- Thermal Parameters : Validate anisotropic displacement parameters for Br and S atoms to confirm absence of disorder .

Validation Tools : Use PLATON to check for missed symmetry or twinning. Compare bond lengths/angles with similar benzothiazoles (e.g., C-S bond: ~1.74 Å; C-Br bond: ~1.89 Å) .

Case Study : A 2022 study on 6-methoxy-1,3-benzothiazol-2-amine resolved positional disorder in the methoxy group by refining occupancy factors and hydrogen-bonding networks .

What analytical techniques are most effective for characterizing purity and stability of this compound?

Basic Research Focus : Analytical characterization.

Methodological Answer :

- HPLC : Use a C18 column (ACN/water + 0.1% TFA) to quantify purity. Retention time ~8–10 min .

- NMR : Confirm substitution patterns:

- Mass Spectrometry : ESI-MS (positive mode) should show [M+H]⁺ at m/z 273 (C₈H₇BrN₂OS) .

- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

How do electronic properties of this compound influence its biological interactions?

Advanced Research Focus : Structure-activity relationships.

Methodological Answer :

The compound’s bioactivity (e.g., antimicrobial, anticancer) stems from:

Electron-Withdrawing Effects : Bromine enhances electrophilicity, facilitating covalent binding to cysteine residues in enzymes .

Hydrogen Bonding : The amine group acts as a H-bond donor, targeting ATP-binding pockets (e.g., kinase inhibitors) .

π-π Stacking : The benzothiazole core interacts with aromatic residues (e.g., Tyr in topoisomerase II) .

Q. Experimental Validation :